molecular formula C10H11NO4 B14307279 2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- CAS No. 110369-33-0

2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-

Cat. No.: B14307279
CAS No.: 110369-33-0
M. Wt: 209.20 g/mol
InChI Key: MZEYCVREMDXRPS-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of urea with ethanolamine under microwave irradiation, which provides high yields . Another approach involves the alkylation of glycidyl butyrate with N-lithio-N-aryl carbamates .

Industrial Production Methods

Industrial production of oxazolidinones often employs catalytic systems to enhance efficiency. For example, the use of a binuclear tridentate copper(I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to facilitate the synthesis of oxazolidinones from propargylic amines and CO2 under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]- stands out due to its specific structural features and its ability to act as a chiral auxiliary in stereoselective transformations. Its unique mechanism of action as a protein synthesis inhibitor also distinguishes it from other antibacterial agents .

Properties

CAS No.

110369-33-0

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5-[(2-hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO4/c12-8-3-1-2-4-9(8)14-6-7-5-11-10(13)15-7/h1-4,7,12H,5-6H2,(H,11,13)

InChI Key

MZEYCVREMDXRPS-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)COC2=CC=CC=C2O

Origin of Product

United States

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